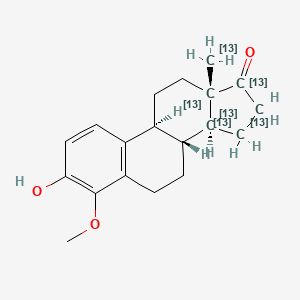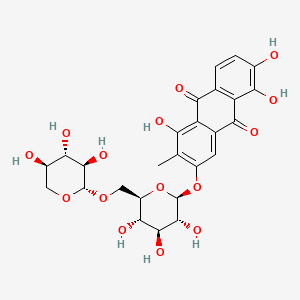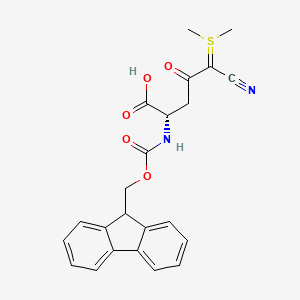
Fmoc-Asp(CSY)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Asp(CSY)-OH, also known as fluorenylmethyloxycarbonyl-aspartic acid (CSY)-OH, is a derivative of aspartic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(CSY)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Asp(CSY)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Major Products Formed
The primary products formed from these reactions are peptides with the desired sequence, where this compound serves as one of the building blocks .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Asp(CSY)-OH is widely used in the synthesis of peptides and proteins. Its role as a protected amino acid allows for the stepwise construction of complex peptide chains .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
Peptides synthesized with this compound have applications in drug development, particularly in the design of peptide-based therapeutics .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels for tissue engineering .
Mecanismo De Acción
The mechanism of action of Fmoc-Asp(CSY)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asp-OMe: Another Fmoc-protected aspartic acid derivative, but with a methoxy group instead of the CSY group.
Fmoc-Glu(CSY)-OH: A similar compound where glutamic acid is used instead of aspartic acid.
Uniqueness
Fmoc-Asp(CSY)-OH is unique due to the presence of the CSY group, which can impart specific properties to the synthesized peptides, such as enhanced stability or specific reactivity .
Propiedades
Fórmula molecular |
C23H22N2O5S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(2S)-5-cyano-5-(dimethyl-λ4-sulfanylidene)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid |
InChI |
InChI=1S/C23H22N2O5S/c1-31(2)21(12-24)20(26)11-19(22(27)28)25-23(29)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11,13H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
Clave InChI |
YXUSJCYJWBARIZ-IBGZPJMESA-N |
SMILES isomérico |
CS(=C(C#N)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
SMILES canónico |
CS(=C(C#N)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
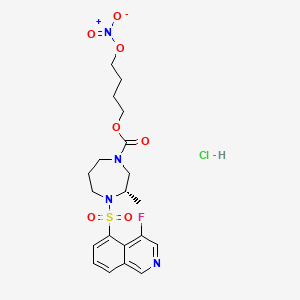
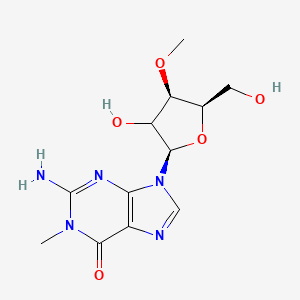
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)


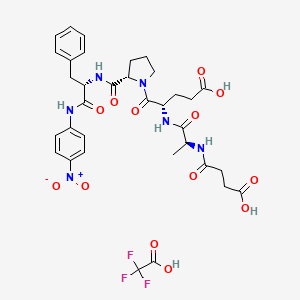
![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)
![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)


